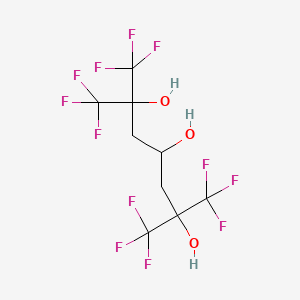
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol
Beschreibung
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol is a useful research compound. Its molecular formula is C9H8F12O3 and its molecular weight is 392.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol (CAS No. 10487-11-3) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C9H6F12O3
- Molecular Weight : 390.12 g/mol
- CAS Number : 10487-11-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties. The trifluoromethyl (–CF3) groups in the compound are believed to enhance its biological efficacy.
Key Findings from Research
-
Anti-Cancer Activity :
- A study reported that compounds with trifluoromethyl groups exhibited significant anti-cancer activity against various cell lines including MCF-7 (breast cancer), 4T1 (mouse breast cancer), and PC-3 (prostate cancer) cells. The lead molecule from this series showed an IC50 value of 2.63 μM against MCF-7 cells, indicating potent anti-cancer properties attributable to the CF3 moiety .
- Mechanism of Action :
- Comparative Studies :
Case Study 1: Trifluoromethyl Isoxazoles
A series of isoxazole derivatives were synthesized and tested for their anti-cancer activities. The incorporation of CF3 groups resulted in a marked increase in cytotoxicity against cancer cell lines. The study highlighted the importance of fluorinated compounds in drug design and development .
Case Study 2: In Vivo Efficacy
Future studies are planned to explore the biodistribution and therapeutic efficacy of lead compounds in vivo. These studies aim to validate the promising results obtained from in vitro studies and assess potential clinical applications .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane | MCF-7 | 2.63 | Apoptosis induction |
| Non-trifluoromethyl analogue | MCF-7 | 19.72 | Less effective than CF3-substituted |
| Other trifluoromethyl derivatives | Various | Varies | Enhanced interaction with targets |
Eigenschaften
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F12O3/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21/h3,22-24H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWDIMRXPIAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218472 | |
| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68325-20-2 | |
| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068325202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















